4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76750-84-0 |

|---|---|

Molecular Formula |

C12H22N8O3 |

Molecular Weight |

326.36 g/mol |

IUPAC Name |

bis(4-amino-2-(dimethylamino)-1H-pyrimidin-6-one);hydrate |

InChI |

InChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2 |

InChI Key |

KIFRWQVMCYDYPS-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C1=NC(=O)C=C(N1)N |

Canonical SMILES |

CN(C)C1=NC(=O)C=C(N1)N |

Synonyms |

6-Amino-2-(dimethylamino)-4(3H)-pyrimidinone; 6-Amino-2-(dimethylamino)-4-pyrimidinol; 4-Amino-2-dimethylamino-6-hydroxypyrimidine; NSC 24509; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

This technical guide provides a comprehensive overview of the known properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes the available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores the putative biological activities and associated signaling pathways of the broader aminopyrimidine class, as specific data for the hemihydrate is limited.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| CAS Number | 76750-84-0 | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Purity | ≥ 98% | [1] |

| Melting Point | 299-303°C (anhydrous) | [3] |

| Water Solubility | Very faint turbidity | [3] |

| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate | [2] |

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, established methods for analogous aminopyrimidine derivatives can provide valuable guidance for its preparation and characterization.

Potential Synthetic Pathway

The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. A plausible synthetic route for 4-Amino-2-dimethylamino-6-hydroxypyrimidine could involve the reaction of a cyanoacetate derivative with N,N-dimethylguanidine.

Below is a generalized workflow for the synthesis of a related compound, 2,4-diamino-6-hydroxypyrimidine, which could be adapted.[4]

Note: This is a generalized protocol for a similar compound and would require optimization for the synthesis of this compound, likely substituting guanidine with N,N-dimethylguanidine.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of aminopyrimidine derivatives. While a specific method for the hemihydrate is not published, a general approach for a related compound, 2,4-diamino-6-hydroxypyrimidine, is described.[5]

Exemplary HPLC Method:

-

Column: Hydrophilic interaction or reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would be crucial for structural confirmation. While specific spectral data for the hemihydrate is unavailable, data for structurally similar compounds can provide expected chemical shift ranges and vibrational frequencies.[6][7]

Potential Biological Activity and Signaling Pathways

This compound is primarily utilized as an intermediate in the synthesis of compounds with potential therapeutic applications, notably in antiviral and anticancer research.[1] The biological activities of the broader aminopyrimidine class suggest potential mechanisms of action for its derivatives.

Kinase Inhibition

Aminopyrimidine derivatives are well-established as scaffolds for the development of protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases, including cancer. The aminopyrimidine core can act as a hinge-binding motif, occupying the ATP-binding site of kinases and thereby inhibiting their activity.

Modulation of Nitric Oxide Synthase Expression

Studies on structurally related compounds, such as 2,4-diamino-6-hydroxypyrimidine, have shown that they can downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and protein.[9] iNOS is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. This suggests that derivatives of 4-Amino-2-dimethylamino-6-hydroxypyrimidine might also possess anti-inflammatory properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hemihydrate is not widely available, related aminopyrimidine compounds are generally considered to be irritants to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its derivatives showing promise in the development of novel therapeutics, particularly in the areas of oncology and virology. While specific experimental data for the hemihydrate itself is limited, the known properties of the broader aminopyrimidine class provide a strong foundation for its further investigation and application in drug discovery programs. Future research should focus on elucidating the specific biological activities of this compound and its derivatives to fully realize their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 7. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

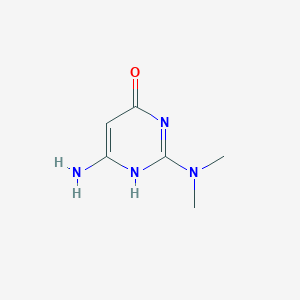

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate molecular structure and weight.

This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, detailing its molecular structure, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science.

Molecular Structure and Properties

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a substituted pyrimidine that exists in tautomeric forms, primarily as 6-Amino-2-dimethylamino-4(1H)-pyrimidinone. It is commonly available as a hemihydrate.

Molecular Structure:

The chemical structure consists of a pyrimidine ring substituted with an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6.

Chemical Formula: C₆H₁₀N₄O·0.5H₂O[1]

Molecular Weight: 163.18 g/mol [1][2]

Synonyms: 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 76750-84-0 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Purity | >98.0% (Titration) | [1][2] |

| Water Content | 5.0% to 5.8% | |

| Melting Point | 299-303°C | [4] |

| Storage Conditions | Room temperature, cool and dark place (<15°C) |

Applications in Research and Development

This compound is a versatile building block in medicinal chemistry and material science.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] Its structural features allow for further modification to develop novel therapeutic compounds.

-

Agrochemicals: It is utilized in the formulation of herbicides and fungicides, contributing to the development of effective crop protection agents.[1]

-

Material Science: The compound finds use in the creation of novel polymers with enhanced properties for various industrial applications.[1]

Conceptual Synthetic Pathway

The synthesis of substituted hydroxypyrimidines often involves the condensation of a guanidine derivative with a β-keto ester or a related dicarbonyl compound. The following diagram illustrates a plausible synthetic workflow for 4-Amino-2-dimethylamino-6-hydroxypyrimidine.

Caption: Conceptual workflow for the synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.

Experimental Protocol: Synthesis of a Substituted Hydroxypyrimidine

The following is a generalized experimental protocol for the synthesis of a 4-amino-6-hydroxypyrimidine derivative, based on established methods for similar compounds.[5][6][7] This protocol should be adapted and optimized for the specific synthesis of the title compound.

Objective: To synthesize 4-Amino-2-dimethylamino-6-hydroxypyrimidine via a base-catalyzed condensation and cyclization reaction.

Materials:

-

N,N-Dimethylguanidine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide solution in ethanol

-

Anhydrous ethanol

-

Glacial acetic acid

-

Deionized water

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Guanidine Free Base:

-

Dissolve N,N-Dimethylguanidine hydrochloride in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium ethoxide solution to the mixture to precipitate sodium chloride and liberate the free N,N-dimethylguanidine base.

-

Filter the mixture to remove the sodium chloride precipitate. The clear filtrate contains the free guanidine base.

-

-

Condensation and Cyclization:

-

To the ethanolic solution of N,N-dimethylguanidine, add one molar equivalent of ethyl cyanoacetate.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Dissolve the resulting solid residue in a minimum amount of hot water.

-

Acidify the aqueous solution with glacial acetic acid to a neutral pH (around 7.0).

-

Cool the solution in an ice bath to induce precipitation of the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4-Amino-2-dimethylamino-6-hydroxypyrimidine, likely as the hemihydrate.

-

Characterization: The final product should be characterized by techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Elemental Analysis: To confirm the empirical formula, including the water of hydration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemwhat.com [chemwhat.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically significant drugs. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of its pharmacological properties, resulting in a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and kinase inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the exploration and development of novel pyrimidine-based therapeutics.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of essential signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented.

| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [1] |

| Hela (Cervical Cancer) | 43.75 | [1] | ||

| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [1] | ||

| A549 (Lung Carcinoma) | 68.75 | [1] | ||

| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] | |

| Hela (Cervical Cancer) | 74.8 | [1] | ||

| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [1] | ||

| A549 (Lung Carcinoma) | 148 | [1] | ||

| 2,4-Disubstituted Pyrimidines | Compound 12a | A549 (Lung Carcinoma) | 12.05 ± 0.45 | [2] |

| HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | [2] | ||

| MCF-7 (Breast Adenocarcinoma) | 20.53 ± 6.13 | [2] | ||

| Pyrimidine-Tethered Compounds | Compound B-4 | MCF-7 (Breast Adenocarcinoma) | 6.70 ± 1.02 | [3] |

| A549 (Lung Carcinoma) | 20.49 ± 2.71 | [3] | ||

| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | A375 (Melanoma) | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Substituted pyrimidine compounds

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow Diagram

Antimicrobial Activity of Substituted Pyrimidines

The pyrimidine scaffold is also a key feature in a number of antimicrobial agents. Substitutions on the pyrimidine ring can be tailored to enhance activity against a variety of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several substituted pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 | [8] |

| Compound 5 | Bacillus subtilis | 0.96 | [8] | |

| Compound 10 | Salmonella enterica | 1.55 | [8] | |

| Compound 2 | Escherichia coli | 0.91 | [8] | |

| Compound 10 | Pseudomonas aeruginosa | 0.77 | [8] | |

| Compound 12 | Candida albicans | 1.73 | [8] | |

| Compound 11 | Aspergillus niger | 1.68 | [8] | |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromo derivative | Staphylococcus aureus | 8 mg/L | [9] |

| Iodo derivative | Staphylococcus aureus | 8 mg/L | [9] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Substituted pyrimidine compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Nutrient Broth or Sabouraud Dextrose Broth

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Inoculate a loopful of the test microorganism into a tube of nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi). Incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Preparation of Agar Plates: Prepare Mueller-Hinton Agar or Sabouraud Dextrose Agar and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation of Plates: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.[10]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Also, add the positive and negative controls to separate wells.[11]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8][11]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Analysis: The diameter of the zone of inhibition is an indication of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher antimicrobial activity.

Agar Well Diffusion Assay Workflow

Antiviral Activity of Substituted Pyrimidines

Pyrimidine analogues are a cornerstone of antiviral therapy, with many approved drugs targeting viral polymerases and other essential viral enzymes. Research continues to explore novel substituted pyrimidines with broad-spectrum antiviral activity.

Quantitative Data on Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of various pyrimidine derivatives against different viruses. The EC50 represents the concentration of a drug that gives half-maximal response.

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |

| Dihydropyrimidinones | Compound 4m | Punta Toro virus | 3 | [12] |

| Methylenecyclopropane Nucleoside Analogues | Synthymol | Herpes Simplex Virus-1 (HSV-1) | 2 | [13] |

| Syncytol | Varicella-Zoster Virus (VZV) | 3.6 | [13] | |

| Syncytol | Epstein-Barr Virus (EBV) | < 0.41 | [13] | |

| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines | Compound 1 | Zika Virus (ZIKV) | 5.21 | [14] |

| Gemcitabine Derivatives | Compound 2a | Influenza Virus | 1.4 - 16.9 | [15] |

| Compound 2h | SARS-CoV-2 | 0.78 | [15] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the antiviral activity of a compound.

Materials:

-

Substituted pyrimidine compounds

-

Host cell line susceptible to the virus (e.g., Vero cells, MDCK cells)

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet solution

-

96-well or 6-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed host cells in 96-well or 6-well plates and grow them to confluency.

-

Compound and Virus Addition: Prepare serial dilutions of the pyrimidine compounds. Remove the culture medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units). After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions in an overlay medium (containing agarose or methylcellulose to restrict virus spread).

-

Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Kinase Inhibitory Activity of Substituted Pyrimidines

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Substituted pyrimidines have been extensively developed as potent and selective kinase inhibitors.

Quantitative Data on Kinase Inhibitory Activity

The following table lists the IC50 values of various substituted pyrimidines against different protein kinases.

| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) | Reference |

| 2,4-Disubstituted Pyrimidines | Compound 12a | Aurora A | 309 | [2] |

| Aurora B | 293 | [2] | ||

| Nitroxide Labeled Pyrimidines | Compound 22 | Aurora A | 9.3 | [16] |

| Aurora B | 2.8 | [16] | ||

| N-Trisubstituted Pyrimidines | Compound 38j | Aurora A | 7.1 | [17] |

| Aurora B | 25.7 | [17] | ||

| 4-Amino-2-thiopyrimidines | Compound 8d | VEGFR-2 | 120 | [18] |

| Compound 9c | VEGFR-2 | 170 | [18] | |

| Compound 10a | BRAF-WT | 110 | [18] | |

| Furo[2,3-d]pyrimidines | Compound 15b | VEGFR-2 | Potent (specific value not provided) | [19] |

| Thieno[2,3-d]pyrimidines | Compound 21e | VEGFR-2 | 21 | [19] |

| Pyrazolo[3,4-d]pyrimidines | Compound 16 | EGFR | 34 | |

| Compound 4 | EGFR | 54 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of in vitro assays are available to measure the inhibitory activity of compounds against specific kinases. A common method involves measuring the transfer of a phosphate group from ATP to a substrate peptide.

Materials:

-

Substituted pyrimidine compounds

-

Recombinant protein kinase

-

Specific substrate peptide for the kinase

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-32P]ATP) or in a system with a detection reagent

-

Kinase reaction buffer

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter, luminescence plate reader)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the test compound at various concentrations.

-

Kinase Addition: Add the recombinant protein kinase to each well.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is separated (e.g., by filtration) and the radioactivity is measured. For non-radioactive methods, a detection reagent is added that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ADP produced or the phosphorylated substrate.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by Substituted Pyrimidines

The biological effects of substituted pyrimidines are often mediated by their interaction with and modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Many anticancer pyrimidine derivatives exert their effects by inhibiting components of this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initiation of Smad-dependent and Smad-independent signaling via distinct BMP-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specification of BMP Signaling [mdpi.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botanyjournals.com [botanyjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]

- 13. Activation of Bmp2-Smad1 Signal and Its Regulation by Coordinated Alteration of H3K27 Trimethylation in Ras-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed studies on this specific compound are limited, its structural features suggest its role as a key intermediate in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data based on analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action within the broader context of aminopyrimidine pharmacology, particularly in antiviral and anticancer research. This document aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug development programs.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties, as gathered from commercial suppliers, are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76750-84-0 | [1] |

| Molecular Formula | C₆H₁₀N₄O · 0.5H₂O | [1][2] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% | [1] |

| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

The most common method for the synthesis of 2-amino-4-hydroxypyrimidine derivatives is the condensation of a guanidine derivative with a β-ketoester or a related three-carbon synthons. In this case, N,N-dimethylguanidine would be the key starting material for introducing the 2-dimethylamino group.

Reaction Scheme:

Caption: Proposed synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.

Detailed Steps:

-

Preparation of Guanidine Solution: N,N-dimethylguanidine hydrochloride is dissolved in anhydrous ethanol.

-

Base Addition: A solution of sodium ethoxide in ethanol is added to the N,N-dimethylguanidine hydrochloride solution to generate the free base in situ. The resulting sodium chloride precipitate is removed by filtration.

-

Condensation Reaction: To the filtrate containing N,N-dimethylguanidine, ethyl cyanoacetate is added.

-

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Purification and Hydration: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a water/ethanol mixture to yield the hemihydrate form.

Predicted Spectroscopic Data

Although experimental spectra for this compound are not available in the public domain, its expected spectroscopic characteristics can be predicted based on data from structurally similar compounds.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet, ~3.0 ppm), the pyrimidine ring proton (singlet, ~5.0-5.5 ppm), and exchangeable protons for the amino and hydroxyl groups. |

| ¹³C NMR | Resonances for the N-methyl carbons, and distinct signals for the four carbon atoms of the pyrimidine ring, with chemical shifts influenced by the electron-donating and withdrawing nature of the substituents. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the hydroxyl group and water of hydration (broad, ~3200-3600 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1550-1650 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the anhydrous form (C₆H₁₀N₄O) and characteristic fragmentation patterns involving the loss of substituents from the pyrimidine core. |

Potential Biological Activities and Applications

Commercial suppliers indicate that this compound serves as a key intermediate in the synthesis of antiviral and anticancer agents.[2] This is consistent with the well-documented and diverse biological activities of the pyrimidine scaffold in medicinal chemistry.

Antiviral and Anticancer Potential

The pyrimidine ring is a core structural motif in numerous clinically approved antiviral and anticancer drugs. These compounds often act as inhibitors of key enzymes involved in nucleic acid synthesis or cellular signaling pathways that are dysregulated in disease.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are crucial for cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Nucleoside/Nucleotide Metabolism Inhibition: As a pyrimidine analog, this compound or its derivatives could potentially interfere with the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This is a common mechanism for both antiviral and anticancer agents.

Below is a generalized diagram of a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

Other Potential Applications

Beyond its potential in oncology and virology, this compound is also suggested to have applications in:

-

Agricultural Chemicals: As an intermediate for herbicides and fungicides.[2]

-

Biochemical Research: For studies on enzyme inhibition and metabolic pathways.[2]

-

Diagnostic Reagents: In the preparation of reagents for detecting specific biomolecules.[2]

-

Material Science: In the development of novel polymers.[2]

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents and other chemical products. While there is a notable absence of detailed, publicly available research on this specific compound, its structural relationship to a wide range of biologically active pyrimidines provides a strong rationale for its further investigation. This guide has provided a summary of its known properties, a plausible synthetic approach, and an overview of its potential applications. It is hoped that this will serve as a valuable starting point for researchers aiming to unlock the full potential of this and related pyrimidine derivatives. Further experimental work is required to elucidate its precise biological activities and to validate its utility as a precursor for new drug candidates.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of pyrimidine analogs, a class of compounds that has revolutionized the landscape of cancer chemotherapy and antiviral therapies. From their rational design to their complex mechanisms of action, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Rationale Behind Pyrimidine Analogs

Pyrimidine analogs are synthetic compounds structurally similar to the natural pyrimidine bases: cytosine, thymine, and uracil.[1] These molecules are fundamental components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), making them essential for cell division and proliferation.[2] The central premise behind the development of pyrimidine analogs was to create "antimetabolites"—molecules that could masquerade as natural pyrimidines, thereby interfering with the synthesis of nucleic acids and selectively targeting rapidly dividing cells, such as cancer cells.[1][3] This strategic approach marked a significant shift in cancer treatment, moving towards targeted molecular therapies.

The initial impetus for developing pyrimidine analogs stemmed from the observation that certain cancer cells, particularly those in preneoplastic rat liver and hepatomas, exhibited a higher rate of uracil incorporation compared to normal cells.[4] This finding provided a critical therapeutic window and spurred the pioneering work of researchers like Duschinsky and colleagues, leading to the synthesis of some of the first and most impactful pyrimidine analogs.[4]

A Historical Timeline of Key Discoveries

The journey of pyrimidine analogs from concept to clinical reality is marked by several key milestones:

-

1818: The first pyrimidine derivative, alloxan, was isolated by Brugnatelli through the oxidation of uric acid with nitric acid.[5]

-

1879: Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, from urea and malonic acid.[6]

-

1884: Pinner initiated the systematic study of pyrimidines, synthesizing derivatives by condensing ethyl acetoacetate with amidines.[6]

-

1900: The parent compound, pyrimidine, was first prepared by Gabriel and Colman.[6]

-

1950s: The foundational work on 5-fluorouracil (5-FU) was carried out, driven by the observation of increased uracil uptake in tumors.[4] This led to the synthesis of 5-FU and a family of related fluorinated pyrimidines.[4]

-

1950: Cytosine arabinoside (cytarabine or ara-C), a nucleoside analog of deoxycytidine, was first synthesized.[4]

-

1963: Cytarabine (ara-C) was introduced into clinical medicine and has since become a cornerstone in the treatment of acute myeloid leukemia.[4]

Key Pyrimidine Analogs and Their Mechanisms of Action

The therapeutic efficacy of pyrimidine analogs lies in their ability to disrupt cellular machinery at multiple levels. Once inside the cell, they are converted into their active nucleotide forms, which then exert their cytotoxic effects.[1][3]

5-Fluorouracil (5-FU) and its Prodrugs (Capecitabine, Floxuridine)

5-FU, a cornerstone of cancer chemotherapy, primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1]

-

Mechanism of Action:

-

5-FU is intracellularly converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

-

FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death."[1]

-

FdUTP can be incorporated into DNA, leading to DNA damage and apoptosis.[1]

-

FUTP is incorporated into RNA, disrupting RNA processing and function.[1]

-

Capecitabine and Floxuridine are prodrugs that are metabolically converted to 5-FU in the body, offering advantages in terms of administration and tumor-specific activation.

Cytarabine (Ara-C) and Gemcitabine

Cytarabine and Gemcitabine are analogs of deoxycytidine. Their primary mechanism of action is the inhibition of DNA synthesis.[4]

-

Mechanism of Action:

-

These analogs are converted to their triphosphate forms (ara-CTP and dFdCTP, respectively).

-

They are then incorporated into the growing DNA strand during replication.[1]

-

This incorporation leads to chain termination, DNA damage, and the induction of apoptosis.[1]

-

Ara-CTP is a potent inhibitor of DNA polymerase.[4]

-

Azacitidine and Decitabine

Azacitidine and decitabine are unique in their mechanism, as they act as hypomethylating agents.[7]

-

Mechanism of Action:

Quantitative Analysis of Cytotoxicity

The efficacy of pyrimidine analogs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% in vitro. The following tables summarize IC50 values for various pyrimidine analogs across different cancer cell lines.

| Pyrimidine Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | MCF-7 (Breast) | 5.2 | [8] |

| 5-Fluorouracil | HCT-116 (Colon) | 3.8 | [8] |

| Gemcitabine | Panc-1 (Pancreatic) | 0.04 | [1] |

| Gemcitabine | A549 (Lung) | 0.02 | [1] |

| Cytarabine | HL-60 (Leukemia) | 0.1 | [1] |

| Compound 3 | MCF7 (Breast) | 2.02 | [9] |

| Compound 3 | HepG2 (Hepatocyte) | 1.61 | [9] |

| Compound 3 | A549 (Lung) | 1.87 | [9] |

| Compound 131 | A549 (Lung) | 0.80 | [10] |

| Compound 131 | HepG2 (Liver) | 0.11 | [10] |

| Compound 131 | U937 (Lymphoma) | 0.07 | [10] |

| Compound 131 | Y79 (Retinoblastoma) | 0.10 | [10] |

| Compound 153 | FLT3/D835Y mutant cells | 0.0059 | [10] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of pyrimidine analogs. Below are representative protocols for key experimental procedures.

General Synthesis of Pyrimidine Derivatives via Nucleophilic Substitution

This protocol outlines a general method for synthesizing 2-substituted pyrimidine derivatives from 2-(Chloromethyl)pyrimidine hydrochloride.[11]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine analog for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in pyrimidine analog research.

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Caption: General experimental workflow for the synthesis of pyrimidine analogs.

Conclusion

The discovery and development of pyrimidine analogs represent a landmark achievement in medicinal chemistry and oncology. From the early, rationally designed molecules like 5-FU to the newer generations of targeted therapies, these compounds have significantly improved patient outcomes in a variety of cancers and viral infections. The ongoing research in this field continues to explore novel pyrimidine scaffolds, combination therapies, and strategies to overcome drug resistance, promising an even more impactful future for this versatile class of therapeutic agents. This guide serves as a foundational resource for professionals dedicated to advancing this critical area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jchemrev.com [jchemrev.com]

Delving into 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate: A Technical Guide to its Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides an in-depth analysis of the solubility and stability of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] The presence of its hemihydrate form can influence its solubility and processing characteristics.[2]

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O·⅟₂H₂O | CymitQuimica[3] |

| Molecular Weight | 163.18 g/mol | CymitQuimica[3] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals |

| Purity | >98.0% | TCI Chemicals,[3] CymitQuimica |

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility of a compound.

-

Sample Preparation : An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, ethanol, PBS at pH 7.4).[5]

-

Equilibration : The vial is sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[5]

-

Quantification : The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound.[5]

-

Calculation : The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at room temperature (25°C).

| Solvent | Illustrative Solubility (mg/mL) |

| Water | 5.2 |

| Ethanol | 15.8 |

| Methanol | 21.3 |

| Dimethyl Sulfoxide (DMSO) | >100 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 4.8 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Evaluating the stability of an API is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[] Stability studies typically involve long-term testing under defined storage conditions and stress testing to identify potential degradation products.[7][8][9]

Experimental Protocol: Stability Testing

This protocol outlines a general approach for assessing the stability of this compound.

-

Sample Preparation : The compound is stored as a solid in its proposed container closure system and in solution in various solvents at a known concentration.

-

Storage Conditions : Samples are stored under various conditions as per ICH guidelines, including:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Stress Conditions: Elevated temperature (e.g., 60°C), high humidity (e.g., 90% RH), exposure to light (photostability), and various pH solutions (hydrolytic stability).[7]

-

-

Time Points : Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[9][10]

-

Analysis : At each time point, the samples are analyzed for:

-

Appearance : Visual inspection for any changes in color or physical form.

-

Assay : Quantification of the remaining parent compound using a stability-indicating HPLC method.

-

Degradation Products : Identification and quantification of any impurities or degradation products.

-

-

Data Evaluation : The rate of degradation is determined, and the shelf-life is extrapolated.

Illustrative Stability Data (Solid State, Accelerated Conditions: 40°C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White crystalline powder | 100.0 | <0.1 |

| 1 | White crystalline powder | 99.8 | 0.2 |

| 3 | White crystalline powder | 99.5 | 0.5 |

| 6 | Off-white crystalline powder | 98.9 | 1.1 |

Experimental Workflow for Stability Testing

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. rsc.org [rsc.org]

- 9. database.ich.org [database.ich.org]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

In-Depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a key building block in medicinal chemistry. This document outlines its chemical synonyms and properties, and while specific detailed experimental protocols and associated signaling pathways are not publicly available for this exact compound, this guide presents a conceptual framework based on the synthesis and application of closely related pyrimidine derivatives.

Chemical Identity and Synonyms

This compound is a pyrimidine derivative recognized for its role as a crucial intermediate in the synthesis of various bioactive molecules.[1] Establishing a clear understanding of its various nomenclatures is vital for researchers.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value |

| Systematic Name | 4-Amino-2-(dimethylamino)pyrimidin-6(1H)-one hemihydrate |

| Common Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol hemihydrate[1], 6-Amino-2-dimethylamino-4(1H)-pyrimidinone hemihydrate[1] |

| CAS Number | 76750-84-0[1] |

| Molecular Formula | C₆H₁₀N₄O · 0.5H₂O[1] |

Physicochemical Data

The physicochemical properties of this compound are essential for its application in synthetic chemistry.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 163.18 g/mol [1] |

| Appearance | White to almost white crystalline powder |

| Purity | ≥98% (by titration)[1] |

| Storage | Room Temperature[1] |

Conceptual Experimental Workflow: Synthesis

Caption: Conceptual workflow for the synthesis of a hydroxypyrimidine derivative.

Role in Drug Development and Illustrative Signaling Pathway

Substituted pyrimidines are foundational scaffolds in the development of a wide array of pharmaceuticals, including antiviral and anticancer agents. These compounds can act as bioisosteres for natural purines and pyrimidines, thereby interfering with the synthesis of nucleic acids or inhibiting key enzymes in cellular signaling pathways.

For instance, many kinase inhibitors used in oncology incorporate a pyrimidine core. These drugs often target aberrant signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine-based drug, synthesized from an intermediate like 4-Amino-2-dimethylamino-6-hydroxypyrimidine, could act as a kinase inhibitor.

Caption: Hypothetical signaling pathway inhibited by a pyrimidine-based drug.

Disclaimer: The experimental workflow and signaling pathway provided are conceptual and for illustrative purposes only. Detailed protocols and specific biological activities for this compound may vary and require further investigation from specialized literature and patents.

References

The Orchestration of Cell Division: A Technical Guide to the Role of Pyrimidine Metabolism in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular proliferation is a meticulously regulated process, with the cell cycle acting as its central control system. The accurate duplication and segregation of the genome during the S and M phases, respectively, are paramount for maintaining genomic integrity. This process is intrinsically linked to cellular metabolism, which must provide the necessary building blocks and energy to fuel cell growth and division. Among the key metabolic pathways, pyrimidine metabolism plays a pivotal role, supplying the essential precursors for DNA and RNA synthesis. This technical guide provides an in-depth exploration of the intricate relationship between pyrimidine metabolism and the cell cycle. We will delve into the regulatory mechanisms that couple pyrimidine nucleotide biosynthesis with cell cycle progression, present quantitative data on the fluctuation of key metabolites and enzymes, and provide detailed experimental protocols for studying these phenomena. Furthermore, we will visualize the complex signaling networks and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of cell biology and drug development.

Introduction: The Metabolic Foundation of Cell Proliferation

The eukaryotic cell cycle is a series of orchestrated events that leads to cell division and proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is governed by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure that each phase is completed successfully before the next one begins.[1]

A fundamental requirement for cell cycle progression, particularly through the S phase where DNA replication occurs, is the availability of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Pyrimidine nucleotides, specifically deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), are essential components of this dNTP pool. Consequently, the metabolic pathways responsible for pyrimidine biosynthesis are tightly regulated and coordinated with the cell cycle machinery.[2]

This guide will explore the two primary pathways of pyrimidine synthesis—the de novo pathway and the salvage pathway—and their dynamic regulation throughout the cell cycle. We will examine the key enzymes involved, with a particular focus on the multifunctional protein CAD, and the signaling cascades that modulate their activity to meet the fluctuating demands of a proliferating cell.

Pyrimidine Biosynthesis Pathways: De Novo and Salvage

Cells utilize two main pathways to produce pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.

2.1. De Novo Pyrimidine Synthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine. This pathway is a multi-step enzymatic process, with the first three steps catalyzed by a single trifunctional enzyme in mammals called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[3][4] The subsequent steps are catalyzed by dihydroorotate dehydrogenase (DHODH) and uridine monophosphate synthetase (UMPS).[5] The end product of this pathway is uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides like UTP, CTP, and TTP.[3]

Diagram: De Novo Pyrimidine Synthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway.

2.2. Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than the de novo pathway and is particularly important in non-proliferating cells or cells that cannot perform de novo synthesis. Key enzymes in the salvage pathway include uridine-cytidine kinase (UCK) and thymidine kinase (TK).[6]

Regulation of Pyrimidine Metabolism Across the Cell Cycle

The demand for pyrimidine nucleotides fluctuates significantly throughout the cell cycle, peaking during the S phase to support DNA replication. To meet this demand, the activity of the de novo pyrimidine synthesis pathway is tightly regulated.

3.1. Cell Cycle-Dependent Enzyme Activity

The activity of the de novo pyrimidine synthesis pathway is significantly upregulated during the S phase of the cell cycle. Studies in baby hamster kidney cells have shown that the pyrimidine biosynthetic pathway is up-regulated approximately 1.9-fold during the S phase.[7] This increase in activity is attributed to the allosteric regulation and phosphorylation of key enzymes, particularly CAD.[7]

Metabolomic studies of synchronized HeLa cells have revealed a cell cycle phase-dependent fluctuation in the concentrations of pyrimidine pathway intermediates, such as carbamoyl-aspartate, dihydroorotate, and orotate, with peaks observed during the S and G2/M phases.[8]

Table 1: Fluctuation of Pyrimidine Metabolites and Enzyme Activity During the Cell Cycle

| Component | G1 Phase | S Phase | G2/M Phase | Citation(s) |

| Metabolites | ||||

| Carbamoyl-Aspartate | Basal | ↑↑ | ↑ | [8] |

| Dihydroorotate | Basal | ↑↑ | ↑ | [8] |

| Orotate | Basal | ↑↑ | ↑ | [8] |

| UTP Pool | Basal | ↓ (due to consumption) | ↑ (replenished) | [8] |

| Enzyme Activity | ||||

| CAD Activity | Basal | ↑↑ (1.9-fold) | ↓ | [7] |

| DHODH Activity | Basal | ↑ | ↓ | [9][10] |

| UMPS Activity | Basal | ↑ | ↓ | [11] |

(Note: ↑ indicates an increase, ↓ indicates a decrease, ↑↑ indicates a significant increase. The fold change for CAD activity is based on studies in baby hamster kidney cells and may vary between cell types.)

3.2. Signaling Pathways Regulating Pyrimidine Metabolism

Several key signaling pathways converge on the pyrimidine metabolic machinery to control its activity in response to mitogenic signals and cell cycle progression.

3.2.1. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that promotes cell proliferation. Activated ERK1/2 phosphorylates the CAD protein at Threonine 456 (T456).[8] This phosphorylation event enhances CAD activity by decreasing its sensitivity to feedback inhibition by UTP and increasing its activation by PRPP.[8] The activity of the MAPK pathway increases in early G1, but the phosphorylation of CAD at T456 is delayed until the onset of the S phase.[7]

3.2.2. PKA Pathway

The Protein Kinase A (PKA) pathway can have an antagonistic effect on CAD activity. PKA phosphorylates CAD at Serine 1406 (S1406), which increases its sensitivity to UTP inhibition and decreases its activation by PRPP, leading to reduced CAD activity.[8][12] The interplay between MAPK and PKA phosphorylation provides a mechanism for the precise timing of pyrimidine synthesis upregulation and downregulation during the cell cycle.[12]

3.2.3. mTORC1 Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and proliferation. mTORC1 signaling, through its downstream effector S6 Kinase 1 (S6K1), can phosphorylate CAD at Serine 1859 (S1859).[4][8] This phosphorylation is thought to promote CAD activity. The mTORC1 pathway integrates signals from growth factors and nutrient availability to couple pyrimidine synthesis with the overall anabolic state of the cell.[13]

3.2.4. Cyclin-Dependent Kinases (CDKs)

Cyclin D1, a key regulator of the G1-S transition, has been shown to promote pyrimidine synthesis.[14] The Cyclin D1/CDK4 complex can phosphorylate and activate CAD, linking the core cell cycle machinery directly to the regulation of nucleotide biosynthesis.[14]

Diagram: Signaling Pathways Regulating CAD Activity

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 12. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of pyrimidine derivatives, a critical scaffold in numerous biologically active compounds. Pyrimidine and its analogues are foundational components in nucleic acids (DNA and RNA) and are prevalent in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

Two robust and widely applicable methods are detailed below: the Biginelli Reaction for the synthesis of dihydropyrimidinones and the Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the synthesis of aryl-substituted pyrimidines.

Method 1: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis that converts a β-keto ester, an aryl aldehyde, and urea (or thiourea) into a dihydropyrimidine derivative.[4][5] This acid-catalyzed condensation reaction is a cornerstone for generating diverse libraries of these heterocyclic compounds.[6]

Reaction Principle

The reaction proceeds through a series of bimolecular steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4][7] This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[6][7]

Data Presentation: Optimization of Reaction Conditions

The yield of the Biginelli reaction is highly dependent on the choice of catalyst and solvent. The following table summarizes the results for a model reaction between benzaldehyde, ethyl acetoacetate, and urea under various conditions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | HCl (20) | Water | 90 | 30 | 92 | [5] |

| 2 | Yb(OTf)₃ (cat.) | None | - | - | >90 | [6] |

| 3 | InCl₃ (cat.) | THF | Reflux | - | >90 | [6] |

| 4 | LiClO₄ (cat.) | None | - | - | >90 | [6] |

| 5 | PPE (Polyphosphate Ester) | THF | Reflux | - | High | [8] |

Experimental Protocol: General Procedure

-

Reagent Preparation : In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.2-1.5 mmol).

-

Solvent and Catalyst Addition : Add the chosen solvent (e.g., ethanol, water, or solvent-free) and the acid catalyst (e.g., HCl, Yb(OTf)₃).[4][5][6]

-

Reaction : Heat the mixture under reflux or at the optimized temperature (e.g., 90°C) with constant stirring.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[2]

-

Purification : Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an acetone/water mixture) to obtain the pure dihydropyrimidinone derivative.[2][9]

Method 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] It is exceptionally useful for synthesizing aryl- or heteroaryl-substituted pyrimidines from halogenated pyrimidine precursors.[11][12] The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[11][13]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the halogenated pyrimidine, forming an organopalladium(II) complex.

-

Transmetalation : The organoboron reagent transfers its organic group to the palladium complex, facilitated by a base.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.[10]

Data Presentation: Optimization of a Model Reaction

The tables below summarize the optimization of reaction conditions for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[11]

Table 1: Catalyst Screening [11]

| Catalyst (0.5 mol%) | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 65 |

| Pd(dppf)Cl₂ | 58 |

| Pd(OAc)₂ | 35 |

| PdCl₂(PPh₃)₂ | 42 |

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Base Screening [11]

| Base | Yield (%) |

|---|---|

| K₂CO₃ | 65 |

| K₃PO₄ | 72 |

| Cs₂CO₃ | 75 |

| Na₂CO₃ | 55 |

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Experimental Protocol: Microwave-Assisted Procedure

-

Reagent Preparation : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the aryl or heteroaryl boronic acid (0.5-0.75 mmol, 1.0-1.5 eq), the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[11][12]

-

Solvent Addition : Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v).[11]

-

Reaction : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[11]

-

Work-up : After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[10][11]

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[11][14]

General Experimental Workflow and Characterization

A standardized workflow is crucial for reproducible synthesis and accurate characterization of the final products.

Characterization Protocols

Confirming the structure of newly synthesized pyrimidine derivatives is essential and typically involves a combination of spectroscopic techniques.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : To elucidate the carbon-hydrogen framework of the molecule.[15]

-

Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15]

-

Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Interpretation : For ¹H NMR, aromatic protons on the pyrimidine ring typically appear in the δ 7.0-9.5 ppm region. For ¹³C NMR, pyrimidine ring carbons typically resonate in the δ 140-170 ppm range.[16]

-

-

Mass Spectrometry (MS)

-

Purpose : To determine the molecular weight and elemental composition of the synthesized compound.

-

Methodology : A dilute solution of the sample is analyzed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Interpretation : The resulting mass spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the calculated molecular weight of the target pyrimidine derivative.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. heteroletters.org [heteroletters.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. jk-sci.com [jk-sci.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its pyrimidine core is a common scaffold in numerous therapeutic agents, particularly in the development of antiviral and anticancer drugs. The presence of amino, dimethylamino, and hydroxyl groups offers multiple reactive sites for chemical modification, enabling the generation of diverse chemical libraries for drug discovery programs. This document provides an overview of its potential applications, generalized experimental protocols for the evaluation of its derivatives, and a summary of representative data for analogous pyrimidine-based compounds.

While this compound is primarily recognized as a synthetic intermediate, its inherent structural features suggest potential for direct biological activity, warranting further investigation in various screening platforms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥ 98% | [1] |

| CAS Number | 76750-84-0 | [1] |

Applications in Drug Development

Intermediate for Antiviral Drug Synthesis

Pyrimidine analogs are a cornerstone of antiviral therapy. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside analogs targeting viral polymerases, proteases, or other essential viral enzymes. The structural diversity achievable from this starting material allows for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

Scaffold for Anticancer Agent Development